molecular formula C18H16BrNO3S B2780243 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide CAS No. 1421456-69-0

2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2780243
CAS No.: 1421456-69-0
M. Wt: 406.29
InChI Key: MOTVKQHMQYGMGJ-UHFFFAOYSA-N
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Description

2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C18H16BrNO3S and its molecular weight is 406.29. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Agents

Compounds similar to "2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide" have been explored for their antiprotozoal properties. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and shown to possess significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for human African trypanosomiasis and malaria, respectively. These compounds exhibit strong DNA affinities, which is indicative of their potential as antiprotozoal agents (Ismail et al., 2004).

Molecular and Solid-State Structure Analysis

The molecular and solid-state structures of compounds containing furan moieties have been a subject of interest. For instance, a compound with a 5-nitro furan-2-ylmethylen moiety has been synthesized and fully characterized, including by X-ray powder diffraction (XRPD). Such studies are crucial for understanding the crystal structure and intermolecular interactions, which can have implications for the compound's reactivity and potential applications (Rahmani et al., 2017).

Antimicrobial Activity

Research has also focused on the synthesis of compounds with antimicrobial properties. For example, compounds with benzylidenehydrazono and furylmethyl moieties have been synthesized and found to exhibit antimicrobial activity. This suggests that furan and thiophene derivatives could serve as potential antimicrobial agents, providing a basis for the development of new therapeutic drugs (Цялковский et al., 2005).

Electrophilic Substitution Reactions

The reactivity of compounds containing furan and thiophene rings has been explored through electrophilic substitution reactions. These studies are essential for understanding the chemical behavior of such compounds and for designing synthetic pathways for new derivatives with potential applications in materials science, pharmaceuticals, and more (Aleksandrov & El’chaninov, 2017).

Properties

IUPAC Name

2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3S/c1-22-14-4-5-17(19)16(9-14)18(21)20(10-13-6-7-23-12-13)11-15-3-2-8-24-15/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTVKQHMQYGMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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